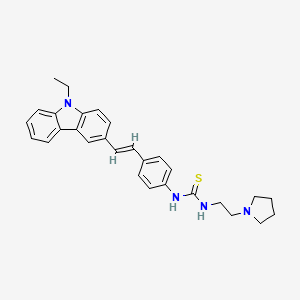
A|A1 C42 aggregation inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A|A1 C42 aggregation inhibitor 1 is a compound designed to inhibit the aggregation of amyloid-β (1-42) peptides. Amyloid-β (1-42) is a major component of senile plaques found in the brains of patients with Alzheimer’s disease. The inhibition of amyloid-β aggregation is a promising therapeutic strategy for treating neurodegenerative diseases such as Alzheimer’s.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A|A1 C42 aggregation inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
A|A1 C42 aggregation inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products may include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
Applications De Recherche Scientifique
A|A1 C42 aggregation inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the mechanisms of amyloid-β aggregation and to develop new inhibitors.
Biology: Researchers use the compound to study the biological effects of amyloid-β aggregation and its role in neurodegenerative diseases.
Medicine: this compound is being investigated as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases.
Mécanisme D'action
A|A1 C42 aggregation inhibitor 1 exerts its effects by binding to specific sites on the amyloid-β (1-42) peptide, preventing its aggregation into fibrils. The compound interacts with key hydrophobic regions of the peptide, stabilizing its monomeric form and inhibiting the formation of toxic oligomers and fibrils. This mechanism of action involves multiple molecular targets and pathways, including the disruption of interchain interactions and the stabilization of the peptide’s native conformation.
Comparaison Avec Des Composés Similaires
A|A1 C42 aggregation inhibitor 1 is unique in its ability to specifically target amyloid-β (1-42) aggregation. Similar compounds include:
Resveratrol: A natural polyphenol that inhibits amyloid-β aggregation through π–π stacking interactions.
Epigallocatechin-3-gallate (EGCG): A green tea polyphenol that inhibits amyloid-β aggregation through hydrophobic, π–π stacking, and hydrogen-bonding interactions.
Bexarotene: A small molecule that delays amyloid-β aggregation by inhibiting primary and secondary pathways.
Compared to these compounds, this compound offers a unique combination of binding specificity and inhibitory potency, making it a promising candidate for therapeutic development.
Propriétés
Formule moléculaire |
C29H32N4S |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
1-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]-3-(2-pyrrolidin-1-ylethyl)thiourea |
InChI |
InChI=1S/C29H32N4S/c1-2-33-27-8-4-3-7-25(27)26-21-23(13-16-28(26)33)10-9-22-11-14-24(15-12-22)31-29(34)30-17-20-32-18-5-6-19-32/h3-4,7-16,21H,2,5-6,17-20H2,1H3,(H2,30,31,34)/b10-9+ |
Clé InChI |
QWKCJRVELMKAKZ-MDZDMXLPSA-N |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
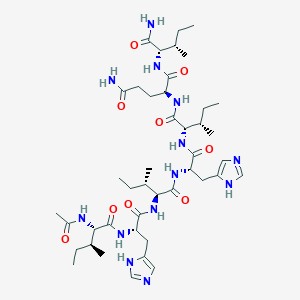
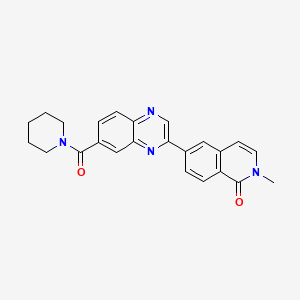


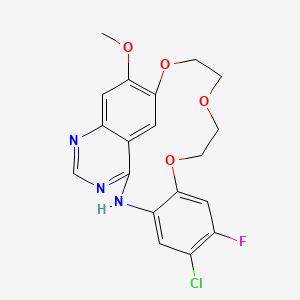
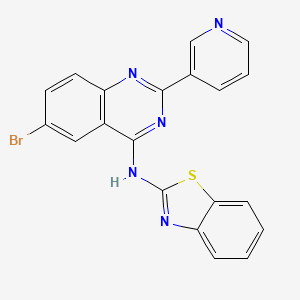
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
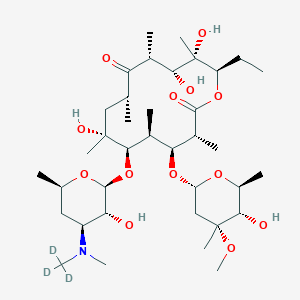


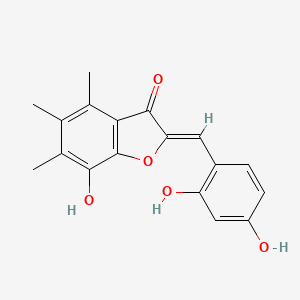
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)
